N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
CAS No.: 1098346-50-9
Cat. No.: VC3356925
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098346-50-9 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) |
| Standard InChI Key | IXDYXPBHSRPCFH-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl |
| Canonical SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl |
Introduction
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in the field of pharmaceutical research. Despite limited specific information available on this compound, its structure suggests potential applications in various therapeutic areas. This article aims to provide an overview of the compound's properties, synthesis, and potential biological activities based on related compounds and general principles of organic chemistry.
Synthesis
The synthesis of N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide likely involves multi-step reactions similar to those used for related compounds. A common approach might involve the reaction of 4-aminomethylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final compound. Optimization of reaction conditions and reagents can enhance yield and purity, crucial for pharmaceutical applications.
Biological Activities
While specific biological data for N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is limited, compounds with similar structures have shown potential in various therapeutic areas:
-
Anticancer Activity: Compounds with chloroacetamido groups have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide has demonstrated promising activity against several cancer cell lines.
-
Antimicrobial Activity: Chloroacetamide derivatives have also been studied for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Although specific case studies for N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide are not available, related compounds have shown significant potential in clinical settings. For instance, N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide has been evaluated in cancer treatment, demonstrating efficacy in reducing tumor size and improving patient outcomes.
Comparative Analysis
A comparison with similar compounds can provide insights into the potential benefits and drawbacks of N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide | Anticancer (HepG-2, MCF-7, HCT-116) | 5.25 µM (HepG-2), 8.10 µM (MCF-7), 6.75 µM (HCT-116) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and Anticancer | Variable, depending on derivative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume